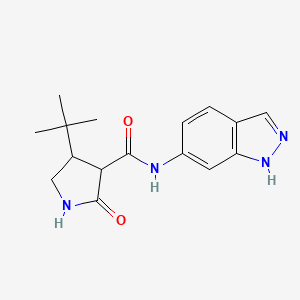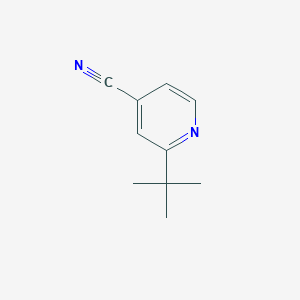
2-Tert-butylpyridine-4-carbonitrile
Descripción general
Descripción
2-Tert-butylpyridine-4-carbonitrile is a chemical compound with the molecular formula C10H12N2 and a molecular weight of 160.21568 . It is also known as 2-(1,1-Dimethylethyl)-4-pyridinecarbonitrile and 2-tert-Butyl-4-cyanopyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Aplicaciones Científicas De Investigación
Solar Cell Improvements
- 4-Tert-butylpyridine (4TBP), a close analog of 2-tert-butylpyridine-4-carbonitrile, has been identified as a significant additive in dye-sensitized TiO2 solar cells, enhancing their performance. The addition of 4TBP leads to an increase in the open-circuit potential and electron lifetime, attributed to a shift of the TiO2 band edge toward negative potentials and a decrease in recombination of electrons (Boschloo et al., 2006).
Catalytic Activity
- In Ni(II)/Cr(II)-mediated coupling reactions, 4-tert-butylpyridine has been shown to improve reaction homogeneity, reproducibility, and inhibit unwanted side reactions. This additive facilitates better mass recovery in these reactions (Stamos et al., 1997).
Organic Synthesis
- 4-Tert-butylpyridine plays a role in Gif oxidation chemistry, allowing for the replacement of most solvents with acetonitrile without reducing the yield of oxidation products. It enables the isolation of specific compounds through a modified oxidation process (Barton & Li, 1998).
Adsorption Studies
- The adsorption behavior of 4-TBP on rutile TiO2(110) surfaces in dye-sensitized solar cells was investigated. It's suggested that 4-TBP can chemiadsorb on the surface, impacting the recombination process in these solar cells (Xiong et al., 2008).
Selective Metal Ion Receptors
- 4-Tert-butylcalix[4]arene nitriles, related to this compound, have been synthesized and found to be efficient and selective receptors for Hg²⁺ ions. This discovery is significant in the context of heavy metal ion extraction and environmental monitoring (Tabakci et al., 2013)
Carbon Dioxide Reduction
- Re(bipy-tBu)(CO)3Cl, where bipy-tBu includes a 4-tert-butylpyridine component, showed improved catalytic activity for the reduction of carbon dioxide to carbon monoxide. This discovery is relevant for carbon capture and conversion technologies (Smieja & Kubiak, 2010).
Ligand Substitution Kinetics
- In solar cells, the kinetics of ligand substitution by solvents like 4-TBP in N719-dyed TiO2 nanocrystalline particles have been analyzed. Understanding this process is vital for improving the stability and efficiency of dye-sensitized solar cells (Nguyen et al., 2007).
Propiedades
IUPAC Name |
2-tert-butylpyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAKCVBSWSUUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2809064.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2809065.png)
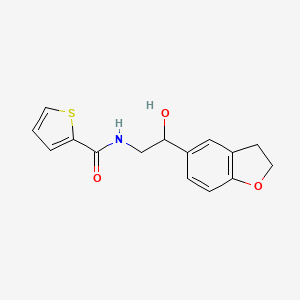
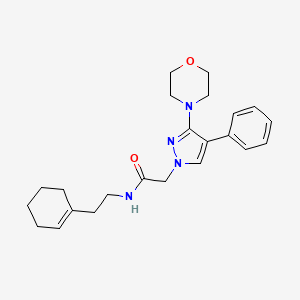

![Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate](/img/structure/B2809072.png)
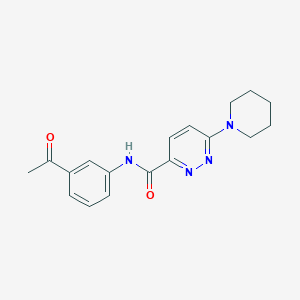
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2809074.png)
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2809076.png)

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2809079.png)
![1-(2-Cyanoethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2809080.png)
![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2809082.png)
